Ethyl 2-(2,3-dichlorophenoxy)acetate
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Overview
Description
Ethyl 2-(2,3-dichlorophenoxy)acetate is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,3-dichlorophenoxy)acetate can be synthesized through the esterification of 2-(2,3-dichlorophenoxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(2,3-dichlorophenoxy)acetic acid and ethanol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-(2,3-dichlorophenoxy)acetic acid and ethanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Ethyl 2-(2,3-dichlorophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In studies involving the effects of phenoxyacetic acid derivatives on plant growth and development.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: Used in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(2,3-dichlorophenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)acetate: Similar structure but with a single chlorine atom at the para position.
Ethyl 2-(2,4-dichlorophenoxy)acetate: Similar structure but with chlorine atoms at the ortho and para positions.
Ethyl 2-(2,3,4-trichlorophenoxy)acetate: Similar structure but with an additional chlorine atom at the meta position.
Uniqueness
The unique positioning of the chlorine atoms in this compound imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2,3-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-14-9(13)6-15-8-5-3-4-7(11)10(8)12/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMMOIPXVZAINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37536-92-8 |
Source
|
Record name | ETHYL 2-(2,3-DICHLOROPHENOXY)ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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